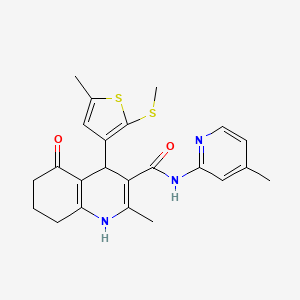

2-Methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

This compound is a hexahydroquinoline carboxamide derivative with a complex heterocyclic framework. Its molecular formula is C₂₅H₂₆N₄O₂S₂, and it features a thiophene ring substituted with methyl and methylthio groups at positions 2 and 5, respectively.

Properties

IUPAC Name |

2-methyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-N-(4-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2S2/c1-12-8-9-24-18(10-12)26-22(28)19-14(3)25-16-6-5-7-17(27)21(16)20(19)15-11-13(2)30-23(15)29-4/h8-11,20,25H,5-7H2,1-4H3,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJZSIUZSHMAFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=C(SC(=C4)C)SC)C(=O)CCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441783-94-4 | |

| Record name | 2-METHYL-4-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-N-(4-METHYL-2-PYRIDINYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 2-Methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic molecule characterized by a unique combination of functional groups. Its structure includes a thiophene ring, a pyridine moiety, and a hexahydroquinoline core, which may contribute to its potential biological activities. This article explores the biological activity of this compound based on available research findings.

The molecular formula of the compound is , with a molecular weight of approximately 439.6 g/mol . Its intricate structure suggests various applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C22H23N3O2S2 |

| Molecular Weight | 439.6 g/mol |

| Functional Groups | Thiophene, Pyridine |

| Core Structure | Hexahydroquinoline |

Anticancer Potential

Research indicates that compounds with similar structural features have shown promising anticancer activity. For example, derivatives of quinoline and thiophene have been reported to exhibit significant cytotoxic effects against various cancer cell lines. The biological activity can be attributed to their ability to interact with cellular targets such as enzymes and receptors involved in cancer progression.

- Cell Line Studies :

- Compounds structurally related to 2-Methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide have been tested against cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).

- For instance, similar compounds have shown IC50 values ranging from 0.39 µM to 49.85 µM , indicating varying degrees of potency against these cell lines .

The mechanisms through which this compound may exert its biological effects include:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways.

- Apoptosis Induction : Research has suggested that related compounds can induce apoptosis in cancer cells, leading to reduced tumor growth.

Case Studies

Several studies have focused on the biological evaluation of compounds with similar frameworks:

- Study on Quinoline Derivatives :

-

Thiophene-Based Compounds :

- Research highlighted the role of thiophene rings in enhancing the bioactivity of compounds against cancer cells due to their ability to interact with DNA and RNA synthesis pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of hexahydroquinoline carboxamides, which vary in substituents on the thiophene, pyridine, and phenyl rings. Key analogues include:

Key Observations :

- Thiophene vs.

- Pyridine Substituents : The 4-methylpyridin-2-yl group in the target compound may improve solubility compared to unsubstituted pyridines (e.g., in ), which often suffer from poor bioavailability.

- Methylthio Group : The methylthio substituent on the thiophene ring (unique to the target compound) could enhance metabolic stability compared to methyl or nitro groups in analogues .

Spectroscopic Characterization

- IR Spectroscopy: The target compound’s carbonyl (C=O) stretch is expected near 1680–1700 cm⁻¹, consistent with hexahydroquinoline derivatives .

- NMR : The methylthio group (S-CH₃) on the thiophene ring would produce a singlet near δ 2.5 ppm in ¹H NMR, distinct from methyl groups (δ 1.8–2.2 ppm) in analogues .

Research Findings and Limitations

Pharmacological Data Gaps

While structural data and synthetic protocols for analogues are well-documented , the target compound lacks explicit pharmacological profiling in the provided evidence. For example:

- Antimalarial Potential: Pyridine-thiophene hybrids (e.g., in ) show IC₅₀ values < 1 µM against Plasmodium falciparum, but similar data for the target compound are absent.

- Kinase Inhibition: Analogues with pyridinyl carboxamides (e.g., ) inhibit EGFR kinase at nanomolar levels, suggesting a plausible mechanism for the target compound .

Crystallographic Analysis

The compound’s crystal structure (if resolved) would likely use SHELXL for refinement, as seen in related small-molecule studies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of substituted thiophene and pyridine precursors, followed by cyclization under controlled conditions. Key steps include:

- Thiophene-pyrrolidine coupling : Use of coupling agents like DCC (dicyclohexylcarbodiimide) to link thiophene and pyridine moieties.

- Oxidative cyclization : Employing reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the hexahydroquinoline core .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural elucidation relies on:

- X-ray crystallography : To resolve the hexahydroquinoline core and substituent orientations (e.g., methylthio-thiophene and pyridine groups) .

- NMR spectroscopy : and NMR confirm proton environments and carbon connectivity. For example, the methylthio group (-SCH) shows a singlet at ~2.5 ppm in NMR .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak) .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

- Methodological Answer : Analogous hexahydroquinoline derivatives exhibit:

| Structural Feature | Biological Activity | Reference Compound |

|---|---|---|

| Thiophene substituents | Antifungal activity | N-(4-acetylphenyl)-thienopyrimidine |

| Pyridine-carboxamide linkage | Calcium channel modulation | Ethyl 4-(4-methoxyphenyl)-hexahydroquinoline |

- Assay design : In vitro enzyme inhibition assays (e.g., CYP450) and cell viability studies (MTT assay) are standard .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, given its complex heterocyclic framework?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst load). For example, elevated temperatures (80–100°C) improve cyclization efficiency but may degrade thiophene substituents .

- Alternative catalysts : Transition-metal catalysts (e.g., Pd/C) for selective coupling steps .

- Purification strategies : Gradient HPLC with C18 columns resolves polar byproducts .

Q. How can spectral data contradictions (e.g., unexpected NMR splitting patterns) be resolved?

- Methodological Answer :

- Dynamic NMR studies : Variable-temperature NMR identifies conformational exchange (e.g., chair-flipping in hexahydroquinoline) .

- 2D NMR (COSY, HSQC) : Assigns coupling between thiophene protons and adjacent methylthio groups .

- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and validate experimental data .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME assess solubility (LogP), permeability (Caco-2 model), and cytochrome P450 interactions.

- Molecular docking : Targets like kinase domains (e.g., EGFR) are modeled using AutoDock Vina to prioritize in vitro testing .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activity between similar compounds?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, IC protocols) across studies. For example, N-(4-acetylphenyl)-thienopyrimidine showed IC = 2.1 µM in HeLa cells vs. 5.8 µM in HepG2 due to metabolic differences .

- Orthogonal assays : Validate activity with alternate methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Future Research Directions

Q. What advanced techniques can elucidate the compound’s mechanism of action?

- Methodological Answer :

- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution.

- Kinobead profiling : Identifies kinase targets in cellular lysates .

- Metabolomics : LC-MS tracks metabolic stability and degradation pathways .

Q. How can AI-driven simulations enhance process optimization for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.